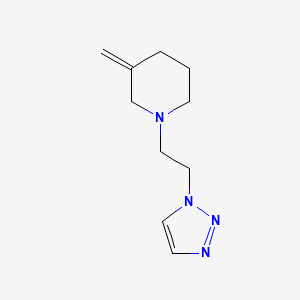

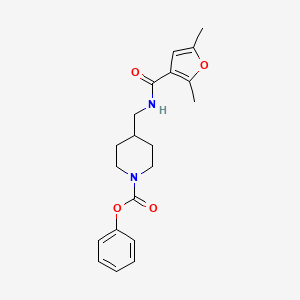

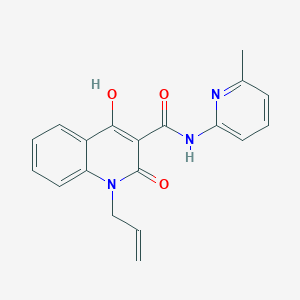

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine, commonly known as TMEP, is a chemical compound that has gained significant attention in the field of scientific research. TMEP is a potent and selective inhibitor of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor found in the central nervous system.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research on compounds structurally related to 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine often involves innovative synthesis methods, spectral analyses, and crystal structure determination. For instance, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot strategy showcases the versatility of triazole derivatives. These compounds were characterized by various spectroscopic techniques and confirmed by X-ray diffraction analyses, highlighting their stable molecular structures facilitated by intermolecular hydrogen bonding (Ahmed et al., 2016). Similarly, other studies have focused on synthesizing novel derivatives with potential biological activities, such as antimicrobial agents, by employing regioselective reactions to create Mannich bases derived from 1,2,4-triazoles (Isloor, Kalluraya, & Shetty, 2009).

Catalysis and Biological Activities

Triazole derivatives and related compounds have been investigated for their catalytic and biological activities. Research into half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based ligands explores their structural aspects and their application in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013). This demonstrates the potential of triazole derivatives in facilitating chemical transformations.

Pharmacological Studies

Pharmacological applications are another area of interest, with studies on new Mannich bases derived from 1,2,4-triazoles evaluating their antimicrobial activity. Such research underscores the importance of structural modifications in enhancing the biological efficacy of triazole derivatives (Isloor, Kalluraya, & Shetty, 2009).

Mecanismo De Acción

Target of Action

Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets . They have been used to synthesize compounds active against various targets such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, monoacylglycerol lipase, sphingosine-1-phosphate receptors, and stearoyl-coenzyme delta-9 .

Mode of Action

It is known that the 1,2,3-triazole ring is an isostere of the amide bond and is resistant to metabolic degradation . This suggests that the compound could interact with its targets through hydrogen bonding .

Biochemical Pathways

For instance, they have been used to synthesize inhibitors of the HIV-1 capsid for the design of antiviral drugs .

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially impact the compound’s bioavailability.

Result of Action

1,2,3-triazole derivatives have been used to synthesize compounds with various biological activities, including antifungal, antimicrobial, antiviral, anticancer, and antiviral activities .

Action Environment

The stability of the 1,2,3-triazole ring to metabolic degradation suggests that it could potentially be stable under various environmental conditions.

Propiedades

IUPAC Name |

3-methylidene-1-[2-(triazol-1-yl)ethyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-10-3-2-5-13(9-10)7-8-14-6-4-11-12-14/h4,6H,1-3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDDUZHOLEPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CCN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-[({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)

![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)